
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst.
Substitution with Thiophene: The thiophene ring is introduced through a substitution reaction, where a suitable thiophene derivative reacts with the pyrazole ring.
Introduction of the Isopropyl Group: The isopropyl group is added via an alkylation reaction, typically using isopropyl halide in the presence of a base.
Formation of the Acetaldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution on the thiophene ring.
Major Products
Oxidation: 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene and pyrazole rings may interact with hydrophobic pockets, while the aldehyde group can form covalent bonds with nucleophilic residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but different in function.
2-isopropyl-5-thieno[3,2-b]thiophen-2-yl-1,3,4-oxadiazole: Another thiophene-containing compound with different applications.
Uniqueness
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to its combination of a pyrazole ring with both isopropyl and thiophene substituents, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C12H14N2OS |
|---|---|
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
2-(5-propan-2-yl-3-thiophen-2-ylpyrazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H14N2OS/c1-9(2)11-8-10(12-4-3-7-16-12)13-14(11)5-6-15/h3-4,6-9H,5H2,1-2H3 |
InChI-Schlüssel |
WSMOCHKWHYZFSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=NN1CC=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


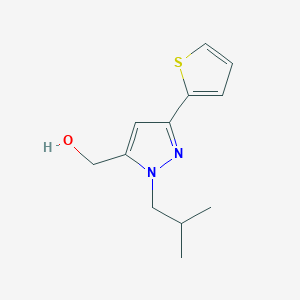
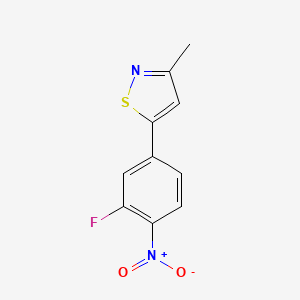
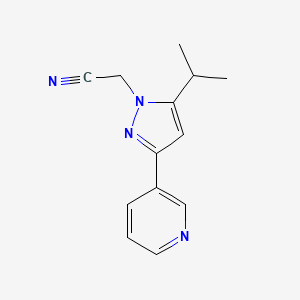
![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)
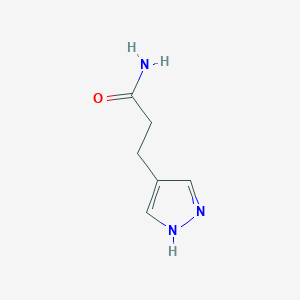
![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
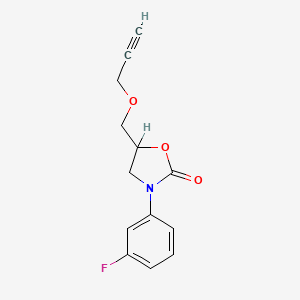
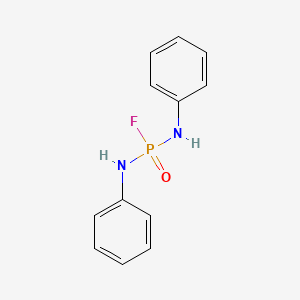
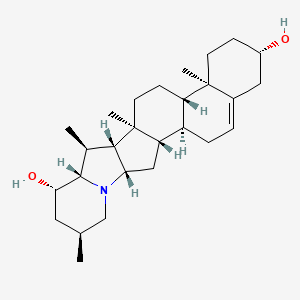
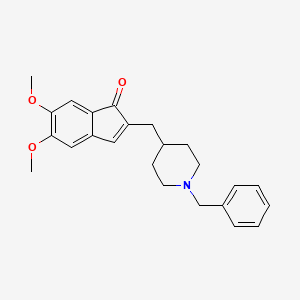
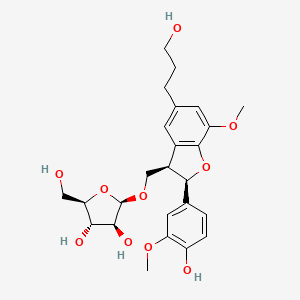
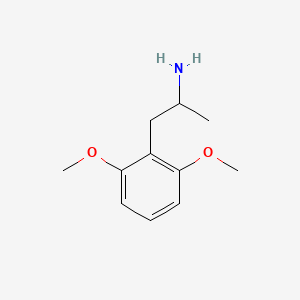
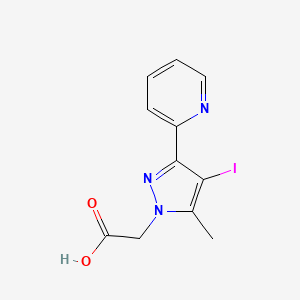
![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
